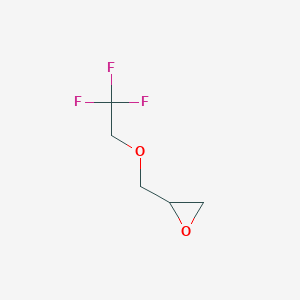

1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane

Description

Properties

IUPAC Name |

2-(2,2,2-trifluoroethoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O2/c6-5(7,8)3-9-1-4-2-10-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOORGFXBMIIZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376781 | |

| Record name | 2-[(2,2,2-Trifluoroethoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1535-91-7 | |

| Record name | 2-[(2,2,2-Trifluoroethoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis, Properties, and Applications of 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane

An In-depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane, also known as Glycidyl 2,2,2-trifluoroethyl ether, is a fluorinated epoxide building block of significant interest in medicinal chemistry and materials science. This molecule uniquely combines the high reactivity of an epoxide ring—a versatile handle for subsequent chemical modification—with the distinct physicochemical properties imparted by a trifluoroethyl group. The presence of fluorine can enhance metabolic stability, lipophilicity, and binding affinity of parent molecules, making this compound a valuable intermediate for the synthesis of novel pharmaceuticals and advanced polymers. This guide provides a comprehensive overview of its synthesis, detailed physicochemical and spectroscopic properties, characteristic reactivity, and key applications, grounded in established chemical principles and supported by authoritative references.

Introduction and Strategic Importance

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The this compound scaffold offers a direct route to introduce a trifluoroethoxymethyl-glycidyl moiety. This is advantageous for two primary reasons:

-

The Epoxide Ring: As a strained three-membered heterocycle, the epoxide is susceptible to ring-opening by a wide array of nucleophiles under both acidic and basic conditions.[1][2] This predictable reactivity allows for the covalent attachment of this fluorinated side-chain to various molecular cores, such as amines, phenols, or thiols, which are common in active pharmaceutical ingredients.

-

The Trifluoroethoxy Group: The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly alters the electronic properties of the molecule. This can lead to improved metabolic resistance by blocking potential sites of oxidation and can modulate the pKa of nearby functional groups, influencing drug-receptor interactions and cell permeability.

This guide serves as a technical resource for scientists looking to leverage these properties in their research and development endeavors.

Nomenclature:

-

IUPAC Name: 2-(((2,2,2-Trifluoroethoxy)methyl))oxirane

-

CAS Number: 1535-91-7[3]

-

Common Synonyms: Glycidyl 2,2,2-trifluoroethyl ether, this compound

Physicochemical and Spectroscopic Properties

The physical properties of this compound are critical for its handling, purification, and application. Spectroscopic data, while not widely published, can be reliably predicted based on its structure and data from analogous compounds.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₇F₃O₂ | |

| Molecular Weight | 156.10 g/mol | Calculated |

| Boiling Point | 132.7°C at 760 mmHg | |

| Flash Point | 39.8°C | |

| Refractive Index (n20/D) | 1.363 | |

| Appearance | Colorless liquid (predicted) | [1][4] |

Predicted Spectroscopic Profile

A precise spectroscopic analysis is essential for reaction monitoring and quality control. The following are the expected characteristics:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 4.0-3.8 (q, 2H): Methylene protons (-O-CH₂ -CF₃) showing a quartet due to coupling with the three fluorine atoms.

-

δ 3.8-3.6 (m, 2H): Methylene protons of the glycidyl ether moiety (-O-CH₂ -CH(O)CH₂).

-

δ 3.2-3.1 (m, 1H): Methine proton of the oxirane ring.

-

δ 2.8-2.7 (m, 1H) & δ 2.6-2.5 (m, 1H): Diastereotopic methylene protons of the oxirane ring.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 123.5 (q, ¹JCF ≈ 277 Hz): CF₃ carbon.

-

δ 70-72 (t, ²JCF ≈ 35 Hz): Methylene carbon adjacent to the CF₃ group (-O-C H₂-CF₃).

-

δ 68-70 (t): Methylene carbon of the glycidyl ether moiety.

-

δ 50-52 (s): Methine carbon of the oxirane ring.

-

δ 44-46 (s): Methylene carbon of the oxirane ring.

-

-

¹⁹F NMR (CDCl₃, 376 MHz):

-

δ -74 to -75 (t): A single triplet corresponding to the CF₃ group, coupled to the adjacent methylene protons.

-

-

IR Spectroscopy (neat, cm⁻¹):

-

~3000-2850: C-H stretching.

-

~1280-1250: Strong C-F stretching.

-

~1150-1080: Strong C-O-C ether stretching.

-

~950-810 & ~840-750: Epoxide ring vibrations (C-O stretching and ring breathing).

-

Synthesis Methodology: A Practical Approach

The most direct and industrially scalable synthesis of this compound is achieved via the reaction of 2,2,2-trifluoroethanol with epichlorohydrin under basic conditions. This is a variation of the Williamson ether synthesis, often facilitated by a phase-transfer catalyst (PTC) to enhance the reaction rate and yield in a biphasic system.[5][6]

Reaction Mechanism

The synthesis proceeds through a well-established three-step mechanism. The use of a phase-transfer catalyst is crucial for transporting the deprotonated alcohol from the aqueous phase to the organic phase where the reaction with epichlorohydrin occurs.[5][6]

Caption: Mechanism of PTC-mediated synthesis.

Detailed Experimental Protocol

This protocol is adapted from established methods for synthesizing glycidyl ethers.[6]

Reagents & Equipment:

-

2,2,2-Trifluoroethanol (1.0 eq)

-

Epichlorohydrin (4-5 eq, used in excess as solvent and reactant)

-

Sodium Hydroxide (1.1 eq), as a 50% w/w aqueous solution

-

Benzyltriethylammonium chloride (BTEAC, 0.05 eq) as PTC

-

Round-bottom flask with magnetic stirrer, condenser, dropping funnel, and temperature probe

-

Separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: Charge the round-bottom flask with epichlorohydrin (4-5 eq) and the phase-transfer catalyst, BTEAC (0.05 eq). Begin vigorous stirring.

-

Reagent Premixing: In a separate beaker, carefully add 2,2,2-trifluoroethanol (1.0 eq) to the 50% aqueous sodium hydroxide solution (1.1 eq). Causality: This pre-forms the sodium trifluoroethoxide salt.

-

Slow Addition: Transfer the aqueous alkoxide solution to the dropping funnel. Add it dropwise to the stirred epichlorohydrin solution over 2-3 hours, maintaining the reaction temperature between 30-40°C. Causality: Slow addition is critical to control the exothermic reaction and prevent the formation of diol impurities.

-

Reaction Completion: After the addition is complete, continue stirring at 40°C for an additional 1-2 hours to ensure the reaction goes to completion. Monitor progress by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature. Add deionized water to dissolve the precipitated sodium chloride. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer (bottom layer, denser due to excess epichlorohydrin). Wash the organic layer twice with water to remove residual salts and base, followed by a wash with brine to aid in drying.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the excess epichlorohydrin. The crude product is then purified by vacuum distillation to yield the final product as a clear, colorless liquid.

Synthesis and Purification Workflow

Caption: Overall workflow for synthesis and purification.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the predictable reactivity of its epoxide ring.

Nucleophilic Ring-Opening

The epoxide ring can be opened by a wide variety of nucleophiles. The regioselectivity of this attack is dependent on the reaction conditions.

-

Under Basic or Nucleophilic Conditions (Sₙ2-type): Nucleophiles will preferentially attack the sterically less hindered primary carbon (C1) of the epoxide. This is the most common and synthetically useful pathway.

-

Under Acidic Conditions (Sₙ1-like): The reaction proceeds via a protonated epoxide intermediate. The nucleophile attacks the carbon atom that can best stabilize the partial positive charge. In this case, due to the electron-withdrawing effect of the nearby ether oxygen, attack is still favored at the primary carbon, but the formation of the secondary alcohol isomer can also occur.

Caption: Regioselectivity of epoxide ring-opening.

Applications in Research and Development

The unique combination of a reactive handle and a property-modifying fluorinated tail makes this compound a valuable tool.

-

Medicinal Chemistry: Glycidyl ethers are key intermediates for many pharmaceuticals, most notably β-blockers used to treat cardiovascular conditions.[7] This fluorinated analog can be used to synthesize novel drug candidates with potentially improved pharmacokinetic profiles (e.g., increased metabolic stability, enhanced membrane permeability).

-

Advanced Polymers: Fluorinated epoxides are used as monomers to produce specialty polymers and resins.[8] These materials often exhibit high thermal stability, chemical resistance, and low surface energy, making them suitable for high-performance coatings, sealants, and composites.

-

Functional Materials: The compound can be used to synthesize fluorinated surfactants and functionalized silanes.[8] Such molecules are valuable in applications ranging from specialty coatings to surface modifiers for chromatography and microfluidics.

Safety and Handling

As with all reactive chemical intermediates, proper safety precautions are essential.

-

Hazards: The compound is expected to be a combustible liquid.[9] Like other epoxides and glycidyl ethers, it may be an irritant to the skin, eyes, and respiratory tract and may cause skin sensitization upon repeated contact.[1][9]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[10] Appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat, must be worn.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong acids, bases, and oxidizing agents.[10]

Conclusion

This compound is a highly functionalized and synthetically versatile building block. Its straightforward synthesis from commercially available starting materials, combined with the predictable and powerful reactivity of the epoxide ring, makes it an attractive intermediate for researchers. Its ability to introduce a trifluoroethoxy group provides a clear pathway for modulating molecular properties, offering significant potential for the development of next-generation pharmaceuticals, high-performance polymers, and advanced functional materials.

References

-

Marshall, M. D., et al. (2022). Gas phase homodimers of 3,3,3-trifluoro-1,2-epoxypropane using quantum chemistry. Physical Chemistry Chemical Physics. Available from: [Link]

- Google Patents. EP0527020B1 - Novel fluorinated glycidyl ethers and method of making them.

-

PubChem. 1,2-Epoxy-3-(propenyloxy)propane. Available from: [Link]

-

PubChem. 1,1,1,2,3,3-Hexafluoro-3-(2,2,2-trifluoroethoxy)propane. Available from: [Link]

-

European Patent Office. EP 0527020 B1 - Novel fluorinated glycidyl ethers and method of making them. Available from: [Link]

-

NJ.gov. 1,2-EPOXY-3-ETHOXY- PROPANE HAZARD SUMMARY. Available from: [Link]

-

ResearchGate. Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. Available from: [https://www.researchgate.net/publication/232014197_Synthesis_of_Polyfluorinated_Tertiary_Alcohols_Using_Ring_Opening_Reactions_of_22-Bis trifluoromethyl_oxirane]([Link] trifluoromethyl_oxirane)

-

SpectraBase. Propane, 1,2-epoxy-3-ethoxy-. Available from: [Link]

-

PrepChem.com. Synthesis of 1,2-epoxy-3-[2-(2-hydroxyethoxy)phenoxy]propane. Available from: [Link]

-

Chalmers ODR. Solvent-Free Synthesis of Glycidyl Ethers. Available from: [Link]

- Google Patents. US6087512A - Process for preparation of glycidyl ether.

- Google Patents. US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents.

-

PubChem. (R)-1,2-Epoxypropane. Available from: [Link]

-

ResearchGate. 1,1,1‐Trifluoro‐2,3‐epoxypropane. Available from: [Link]

-

Quick Company. A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A Ranolazine Intermediate. Available from: [Link]

-

Ataman Kimya. 2-METHYLOXIRANE. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of epoxides. Available from: [Link]

-

PubMed. The syntheses of 1-(2-thienyl)-2-(methylamino) propane (methiopropamine) and its 3-thienyl isomer for use as reference standards. Available from: [Link]

-

Master Organic Chemistry. Epoxides - The Outlier Of The Ether Family. Available from: [Link]

Sources

- 1. 1,2-EPOXY-3-ETHOXYPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. Buy (S)-2-((3-Fluorophenoxy)methyl)oxirane (EVT-413489) | 282100-74-7 [evitachem.com]

- 5. odr.chalmers.se [odr.chalmers.se]

- 6. A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A [quickcompany.in]

- 7. US6087512A - Process for preparation of glycidyl ether - Google Patents [patents.google.com]

- 8. data.epo.org [data.epo.org]

- 9. nj.gov [nj.gov]

- 10. echemi.com [echemi.com]

Spectroscopic Characterization of 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane: A Technical Guide

Introduction

1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane, with the CAS Number 1535-91-7, combines the high reactivity of an epoxide ring with the unique physicochemical properties imparted by a trifluoroethoxy group.[1] This structure makes it a valuable building block in organic synthesis. The strategic incorporation of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds highly sought after in medicinal chemistry.[2] A precise understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.

This guide will present a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The interpretations are grounded in fundamental spectroscopic principles and comparative data from related fluorinated epoxides and glycidyl ethers.[3][4][5]

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following numbering scheme will be used for the atoms in this compound:

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the epoxypropane backbone and the trifluoroethoxy group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and fluorine atoms.

Predicted ¹H NMR Data (in CDCl₃, at 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.6 - 2.8 | m | 2H | H-1 |

| ~ 3.1 - 3.3 | m | 1H | H-2 |

| ~ 3.4 - 3.8 | m | 2H | H-3 |

| ~ 3.8 - 4.1 | q | 2H | H-4 |

Interpretation:

-

H-1 Protons: The two protons on C1 of the epoxide ring are diastereotopic and are expected to appear as a complex multiplet in the range of δ 2.6-2.8 ppm.

-

H-2 Proton: The single proton on C2 of the epoxide ring will also be a multiplet, coupled to the protons on C1 and C3, and is predicted to be in the δ 3.1-3.3 ppm region.

-

H-3 Protons: The two protons on C3 are adjacent to the ether oxygen and will be shifted downfield to the δ 3.4-3.8 ppm range, appearing as a multiplet.

-

H-4 Protons: The methylene protons of the trifluoroethoxy group are adjacent to the highly electronegative CF₃ group, leading to a downfield shift. They will appear as a quartet due to coupling with the three fluorine atoms, in the region of δ 3.8-4.1 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of the trifluoromethyl group will result in a quartet for the CF₃ carbon due to C-F coupling.

Predicted ¹³C NMR Data (in CDCl₃, at 100 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 44 - 46 | t | C1 |

| ~ 49 - 51 | d | C2 |

| ~ 70 - 72 | t | C3 |

| ~ 68 - 70 | q | C4 |

| ~ 123 - 125 | q | C5 (CF₃) |

Interpretation:

-

C1 and C2: The carbons of the epoxide ring are expected to resonate in the upfield region, typically between δ 44-51 ppm.

-

C3: The carbon atom C3, bonded to the ether oxygen, will be shifted downfield to the δ 70-72 ppm range.

-

C4: The C4 carbon of the trifluoroethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

-

C5 (CF₃): The carbon of the trifluoromethyl group will also be a quartet with a large C-F coupling constant and will be found in the δ 123-125 ppm region.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the epoxide ring, the C-O-C ether linkage, and the C-F bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3000 - 2850 | Medium | C-H stretching (aliphatic) |

| ~ 1250 | Strong | Asymmetric C-O-C stretching (epoxide) |

| ~ 1100 | Strong | C-O-C stretching (ether) |

| ~ 1300 - 1100 | Very Strong | C-F stretching |

| ~ 950 - 810 | Medium | Asymmetric ring stretching (epoxide) |

| ~ 850 - 750 | Medium | Symmetric ring stretching (epoxide) |

Interpretation:

-

C-H Stretching: The peaks in the 3000-2850 cm⁻¹ region are characteristic of C-H stretching vibrations in the aliphatic parts of the molecule.

-

Epoxide Ring Vibrations: The presence of the epoxide ring will be confirmed by characteristic bands around 1250 cm⁻¹ (asymmetric C-O-C stretch), 950-810 cm⁻¹ (asymmetric ring stretch), and 850-750 cm⁻¹ (symmetric ring stretch).

-

C-O-C Ether Stretching: A strong absorption band around 1100 cm⁻¹ is indicative of the C-O-C stretching of the ether linkage.

-

C-F Stretching: The most intense bands in the spectrum are expected to be in the 1300-1100 cm⁻¹ region, corresponding to the strong C-F stretching vibrations of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Electron ionization (EI) is a common technique that leads to characteristic fragmentation.

Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Possible Fragment |

| 170 | Low | [M]⁺ (Molecular Ion) |

| 141 | Medium | [M - CH₂O]⁺ |

| 113 | High | [M - C₃H₅O]⁺ |

| 99 | High | [CH₂OCH₂CF₃]⁺ |

| 83 | Medium | [CF₃CH₂]⁺ |

| 69 | High | [CF₃]⁺ |

| 57 | High | [C₃H₅O]⁺ |

Interpretation:

The molecular ion peak ([M]⁺) is expected at m/z 170. Due to the high energy of electron ionization, this peak may be of low intensity. The fragmentation pattern will be dominated by cleavages at the ether linkage and the epoxide ring.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence should be used. A 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans will be required to achieve a good signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile samples.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: Scan a mass range of m/z 40-200 to detect the molecular ion and significant fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, are based on established spectroscopic principles and data from structurally related molecules. This information serves as a valuable resource for the identification and characterization of this important fluorinated building block in various research and development settings. The provided experimental protocols offer a starting point for the empirical validation of these predictions.

References

-

ResearchGate. (n.d.). Chemical structures of the fluorinated epoxides used. Retrieved from a URL related to fluorinated epoxides on ResearchGate.[3]

-

Kiss, L., et al. (2017). Fluorination of some functionalized cycloalkenes through epoxidation and oxirane opening with Deoxofluor or XtalFluor-E. Journal of Fluorine Chemistry.[6]

-

The Doyle Group. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Journal of the American Chemical Society.[7]

-

PubChem. (n.d.). (R)-1,2-Epoxypropane. National Center for Biotechnology Information.[8]

-

Alaaeddine, A., et al. (2023). Synthesis and characterization of original fluorinated bis-cyclic carbonates and xanthates from a fluorinated epoxide. Comptes Rendus Chimie.[4]

-

Wang, J., et al. (2010). Efficient Synthesis and Ring-Opening Reactions of Monofluorinated Epoxides Derived from α-Fluorosulfoximines. Advanced Synthesis & Catalysis.[2]

-

ChemicalBook. (n.d.). 3-[2-(perfluorohexyl)ethoxy]-1,2-epoxypropane(122193-68-4) 1h nmr.[9]

-

NIST. (n.d.). 3,3,3-Trifluoro-1,2-epoxypropane. NIST Chemistry WebBook.[5]

-

ResearchGate. (n.d.). The progressive ³¹P NMR spectra of 1,2‐epoxy‐3‐phenoxypropane, DDM, and....[12]

-

PrepChem.com. (n.d.). Synthesis of 1,2-epoxy-3-[2-(2-hydroxyethoxy)phenoxy]propane.[13]

-

Lab-Chemicals.Com. (n.d.). This compound.[1]

-

NOAA. (n.d.). 1,2-EPOXY-3-ETHOXYPROPANE. CAMEO Chemicals.[14]

-

PubChem. (n.d.). 3-Perfluorohexyl-1,2-epoxypropane. National Center for Biotechnology Information.[15]

-

NIST. (n.d.). 1,1,1,2,2,3,3-Heptafluoro-3-(2,2,2-trifluoroethoxy)propane. NIST Chemistry WebBook.[16]

-

PubChem. (n.d.). 1,2-Epoxy-3-(propenyloxy)propane. National Center for Biotechnology Information.[17]

-

ResearchGate. (n.d.). 1,1,1‐Trifluoro‐2,3‐epoxypropane.[18]

-

Sigma-Aldrich. (n.d.). 1,2-epoxypropane.[19]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propane C3H8 CH3CH2CH3 fragmentation pattern.[20]

Sources

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and characterization of original fluorinated bis-cyclic carbonates and xanthates from a fluorinated epoxide [comptes-rendus.academie-sciences.fr]

- 5. 3,3,3-Trifluoro-1,2-epoxypropane [webbook.nist.gov]

- 6. Volume # 4(113), July - August 2017 — "Fluorination of some functionalized cycloalkenes through epoxidation and oxirane opening with Deoxofluor or XtalFluor-E" [notes.fluorine1.ru]

- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 8. (R)-1,2-Epoxypropane | C3H6O | CID 146261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-[2-(PERFLUOROHEXYL)ETHOXY]-1,2-EPOXYPROPANE(122193-68-4) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. prepchem.com [prepchem.com]

- 14. 1,2-EPOXY-3-ETHOXYPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. 3-Perfluorohexyl-1,2-epoxypropane | C9H5F13O | CID 170073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 1,1,1,2,2,3,3-Heptafluoro-3-(2,2,2-trifluoroethoxy)propane [webbook.nist.gov]

- 17. 1,2-Epoxy-3-(propenyloxy)propane | C6H10O2 | CID 6436935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 1,2-epoxypropane | Sigma-Aldrich [sigmaaldrich.com]

- 20. mass spectrum of propane C3H8 CH3CH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of propane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

"CAS number 1535-91-7 properties and hazards"

An In-depth Technical Guide on CAS Number 1535-91-7 and Associated Tetrazole Derivatives

Executive Summary

This technical guide addresses the properties and hazards associated with CAS number 1535-91-7. Initial database inquiries for this CAS number often lead to confusion with tetrazole-based compounds due to data aggregation errors in some chemical databases. This document clarifies this discrepancy by first detailing the true identity of CAS 1535-91-7 as 2-[(2,2,2-trifluoroethoxy)methyl]oxirane . Subsequently, recognizing the likely research interest in related heterocyclic structures, this guide provides a thorough analysis of a commonly confused and structurally relevant compound, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5), a key intermediate in pharmaceutical synthesis. This dual-structure approach ensures both factual accuracy regarding the specified CAS number and provides valuable, contextually relevant information for researchers in drug development.

Part 1: The Correct Identity and Properties of CAS 1535-91-7

Chemical Identity: 2-[(2,2,2-trifluoroethoxy)methyl]oxirane

Contrary to some database entries, CAS number 1535-91-7 is definitively assigned to the compound 2-[(2,2,2-trifluoroethoxy)methyl]oxirane.[1] This molecule is a fluorinated glycidyl ether, characterized by a reactive oxirane (epoxide) ring and a trifluoroethoxy moiety. Its structure is fundamentally different from the tetrazole class of heterocycles.

Caption: Chemical structure of 2-[(2,2,2-trifluoroethoxy)methyl]oxirane.

The presence of the strained epoxide ring makes this compound a versatile precursor in organic synthesis, susceptible to nucleophilic ring-opening reactions. The trifluoroethyl group imparts unique solubility and electronic properties. Its synthesis has been optimized from epichlorohydrin for use as a platform molecule in designing green solvents.[1]

Physicochemical Properties of 2-[(2,2,2-trifluoroethoxy)methyl]oxirane

Quantitative data for this compound is limited in publicly available literature. The key known properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1535-91-7 | [1] |

| Molecular Formula | C₅H₇F₃O₂ | |

| Molecular Weight | 156.1 g/mol | |

| Physical Form | Liquid | |

| Purity | 95% | |

| Storage Temperature | 4 °C |

Hazards and Safety Information

The compound is classified as hazardous. The GHS hazard statements indicate a range of risks from flammability to toxicity and potential long-term health effects.

| Hazard Class | GHS Code | Description | Source(s) |

| Flammable Liquid | H226 | Flammable liquid and vapor | |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | |

| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin | |

| Skin Irritation | H315 | Causes skin irritation | |

| Eye Irritation | H319 | Causes serious eye irritation | |

| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | |

| Respiratory Irritation | H335 | May cause respiratory irritation | |

| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects | |

| Carcinogenicity | H351 | Suspected of causing cancer |

Precautionary Statements: Key handling advice includes P201 (Obtain special instructions before use), P210 (Keep away from heat/sparks/open flames), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection).

Part 2: Analysis of a Commonly Confused Tetrazole Analogue

Chemical Identity: 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole

Searches related to the user's query frequently misidentify CAS 1535-91-7 and instead retrieve data for 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5). This compound is a key intermediate in the synthesis of Cilostazol, a phosphodiesterase III A (PDE3A) inhibitor used to treat intermittent claudication.[2][3] Its structure features the characteristic four-nitrogen tetrazole ring, a cyclohexyl group at the 1-position, and a reactive 4-chlorobutyl side chain at the 5-position.

Caption: Structure of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.

Physicochemical Properties

This compound is a solid at room temperature with well-defined physical properties.

| Property | Value | Source(s) |

| CAS Number | 73963-42-5 | [2][4] |

| Molecular Formula | C₁₁H₁₉ClN₄ | [2][5] |

| Molecular Weight | 242.75 g/mol | [2][3][5] |

| Appearance | White to almost white powder or crystalline solid | [3] |

| Melting Point | 49-54 °C | [2][3] |

| Solubility | Soluble in organic solvents (ethanol, chloroform); limited in water | [2][3] |

| pKa (Predicted) | 1.23 ± 0.10 | [2] |

Hazards and Safety Profile

The primary hazards associated with 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole are its flammability as a solid and its irritant properties.[4][5][6] It is important to note that the parent 1H-tetrazole ring system is known for its explosive potential upon heating or shock, a characteristic of high-nitrogen heterocycles.[7][8] While this specific derivative is classified as a flammable solid rather than an explosive, caution is warranted.

| Hazard Class | GHS Code | Description | Source(s) |

| Flammable Solid | H228 | Flammable solid | [4][5][6] |

| Skin Irritation | H315 | Causes skin irritation | [4][5][6] |

| Eye Irritation | H319 | Causes serious eye irritation | [4][5][6] |

Expert Insight: The classification as a "Flammable Solid" (Category 2) implies that the substance can be easily ignited by brief contact with an ignition source and that the flame spreads rapidly. The irritation potential is common for reactive alkyl halides and heterocyclic compounds. The underlying energetic nature of the tetrazole ring contributes to its flammability.

Experimental Protocol: Safe Handling of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole

This protocol outlines a self-validating system for handling this flammable and irritant solid in a research setting.

Objective: To safely weigh and transfer 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole for use in a chemical reaction.

Materials:

-

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole

-

Spatula (non-sparking, e.g., brass or plastic)

-

Weighing paper or boat

-

Analytical balance within a fume hood

-

Appropriate reaction vessel

-

Personal Protective Equipment (PPE): Flame-retardant lab coat, chemical splash goggles, face shield, nitrile gloves.

Workflow:

Caption: Safe handling workflow for flammable solid tetrazole derivatives.

Methodology:

-

Preparation and Hazard Mitigation:

-

Verification: Before starting, confirm that a Class D or dry chemical fire extinguisher is nearby. Ensure the safety shower and eyewash station are unobstructed.

-

Environment: Conduct all manipulations within a certified chemical fume hood to mitigate inhalation risk and contain any potential dust.[4]

-

Static Control: Ground and bond the container and receiving equipment to prevent static discharge, which can be an ignition source.[4] Keep the compound away from heat, sparks, open flames, and hot surfaces.[6]

-

-

Personal Protective Equipment (PPE):

-

Wear a flame-retardant lab coat, chemical splash goggles, and a face shield.

-

Use chemically resistant gloves (e.g., nitrile).

-

-

Weighing and Transfer:

-

Causality: Use a non-sparking spatula (e.g., bronze, plastic) to avoid generating sparks from friction, which could ignite the flammable solid.

-

Place a weigh boat on the analytical balance and tare.

-

Carefully transfer the desired amount of the solid from its storage container to the weigh boat. Perform this action slowly and deliberately to minimize the generation of airborne dust.

-

Transfer the weighed solid into the reaction vessel. If any material adheres to the weigh boat, gently tap it to dislodge the remaining powder.

-

-

Cleanup and Disposal:

-

Wipe down the spatula and any contaminated surfaces with a damp cloth to collect residual dust without making it airborne.

-

Dispose of the weigh boat, gloves, and cleaning materials in a designated hazardous waste container, following institutional and local regulations.[6]

-

-

Post-Handling:

Conclusion

This guide has clarified that CAS 1535-91-7 corresponds to 2-[(2,2,2-trifluoroethoxy)methyl]oxirane , a hazardous liquid with potential mutagenic and carcinogenic properties. It has also provided a detailed analysis of the properties and hazards of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole , a flammable and irritant solid that is frequently associated with queries for the former CAS number.[4][5][6] Researchers and drug development professionals must exercise caution and verify chemical identities through multiple authoritative sources. The handling of high-nitrogen heterocyclic compounds like tetrazoles requires stringent safety protocols that account for their inherent flammability and potential energetic properties.

References

- Angene Chemical. (n.d.). Safety Data Sheet 1535-91-7.

- Biosynth. (2020, July 23). Safety Data Sheet FC20210.

- Sigma-Aldrich. (2025, May 7). Safety Data Sheet T7641.

- ChemSynthesis. (2025, May 20). 1-cyclohexyl-5-methyl-1H-tetraazole.

- Sigma-Aldrich. (n.d.). 2-[(2,2,2-trifluoroethoxy)methyl]oxirane.

- PubChem. (n.d.). 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.

- PubChemLite. (n.d.). 1-cyclohexyl-5-methyl-1h-tetrazole (C8H14N4).

- PrepChem.com. (n.d.). Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.

- Google Patents. (n.d.). CN100462360C - N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method.

- Merck Millipore. (n.d.). Safety Data Sheet - according to Regulation (EC) No. 1907/2006.

- Google Patents. (n.d.). Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole.

- Fisher Scientific. (2025, May 1). Safety Data Sheet.

- ResearchGate. (n.d.). Synthesis of tetrazole derivatives.

- ResearchGate. (2022, February 11). Glycerol-derived solvents containing two or three distinct functional groups enabled by trifluoroethyl glycidyl ether.

- Tokyo Chemical Industry. (2025, May 9). Safety Data Sheet C2013.

- TCI Chemicals. (n.d.). 1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 6). 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole: Comprehensive Overview and Applications.

- BenchChem. (2025, November). An In-depth Technical Guide to the Physicochemical Properties of 5-(4- Chlorobutyl)-1-cyclohexyl-1H-tetrazole.

- MDPI. (2025, June 26). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.

- MDPI. (n.d.). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis.

- CAMEO Chemicals - NOAA. (n.d.). 1H-TETRAZOLE.

- PubMed Central - NIH. (n.d.). Tetrazoles via Multicomponent Reactions.

- BLDpharm. (n.d.). 921110-58-9|1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenethylurea.

- PubChemLite. (n.d.). 1h-tetrazole, 5-cyclohexyl-1-methyl- (C8H14N4).

- Sigma-Aldrich. (n.d.). 1h-tetrazole.

- PubMed Central - NIH. (n.d.). A One-Pot Six-Component Reaction for the Synthesis of 1,5-Disubstituted Tetrazol-1,2,3-Triazole Hybrids and Their Cytotoxic Activity against the MCF-7 Cell Line.

- Cheméo. (n.d.). Naphthalene, 3,4,4a,5,6,7,8,8a-octahydro-7-isopropylene-1,4a-dimethyl-.

- Chemsrc. (2025, August 25). 2,2,2-Tribromoacetamide | CAS#:594-47-8.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 1H-TETRAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Reactivity of the Epoxide Ring in 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the epoxide ring in 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane. The presence of the strongly electron-withdrawing 2,2,2-trifluoroethoxy group significantly influences the electronic properties of the epoxide, thereby dictating the regioselectivity of its ring-opening reactions under both nucleophilic and acid-catalyzed conditions. This document will delve into the mechanistic underpinnings of these transformations, offering predictive insights and detailed experimental protocols relevant to researchers, scientists, and professionals in drug development.

Introduction

Epoxides are highly valuable three-membered cyclic ethers that serve as versatile synthetic intermediates due to the inherent ring strain that drives their reactivity.[1][2] The molecule this compound is a specialized epoxide bearing a fluorinated ether substituent. The incorporation of fluorine atoms can profoundly alter a molecule's physical, chemical, and biological properties, including metabolic stability and binding affinity. Consequently, understanding the reactivity of this fluorinated epoxide is of paramount importance for its strategic application in medicinal chemistry and materials science. This guide will explore the nuanced reactivity of its epoxide ring, with a particular focus on predicting and controlling the outcomes of ring-opening reactions.

Plausible Synthesis of this compound

A common and effective method for the synthesis of glycidyl ethers is the reaction of an alcohol with epichlorohydrin in the presence of a base. For the title compound, this would involve the reaction of 2,2,2-trifluoroethanol with epichlorohydrin.

A plausible synthetic route involves the initial deprotonation of 2,2,2-trifluoroethanol with a suitable base, such as sodium hydroxide, to form the corresponding alkoxide. This is followed by a nucleophilic attack of the alkoxide on epichlorohydrin. An intramolecular SN2 reaction then leads to the formation of the epoxide ring.[3]

Figure 1: Plausible synthetic workflow for this compound.

The Electronic and Steric Landscape of the Epoxide Ring

The reactivity and regioselectivity of ring-opening reactions of unsymmetrical epoxides are governed by a combination of electronic and steric effects.[1][4]

Electronic Effects of the 2,2,2-Trifluoroethoxy Group

The defining feature of this compound is the powerful inductive effect (-I effect) of the trifluoromethyl (CF₃) group. This effect is transmitted through the ethoxy linkage to the epoxide ring. Electron-withdrawing substituents are known to impact the electron density distribution within an epoxide ring.[4][5]

This strong electron-withdrawing nature of the substituent is expected to polarize the C-O bonds of the epoxide ring. Specifically, it will pull electron density away from the adjacent C3 carbon, which in turn will affect the C2-O and C1-O bonds. This results in the C2 carbon bearing a more significant partial positive charge compared to the C1 carbon, making it a more likely target for nucleophilic attack in reactions with SN1 character.

Steric Considerations

In addition to electronic effects, steric hindrance plays a crucial role, particularly in reactions that follow an SN2 mechanism.[1][6] The two carbon atoms of the epoxide ring in our target molecule are C1 (primary) and C2 (secondary).

-

C1: A primary carbon, bonded to two hydrogen atoms.

-

C2: A secondary carbon, bonded to one hydrogen atom and the CH₂-O-CH₂CF₃ group.

The C1 position is sterically less hindered than the C2 position. Therefore, under conditions where steric factors dominate, nucleophilic attack will preferentially occur at C1.[1][7]

Ring-Opening Reactions

The cleavage of the epoxide ring can be initiated by either nucleophiles under basic or neutral conditions or by electrophiles under acidic conditions. The regiochemical outcome is highly dependent on the reaction mechanism.[7][8]

Nucleophilic Ring-Opening (Basic/Neutral Conditions)

Under basic or neutral conditions, the ring-opening of epoxides proceeds via an SN2 mechanism.[2][8] This reaction is driven by the nucleophile attacking one of the electrophilic carbons of the epoxide, with the simultaneous opening of the ring to relieve strain. The alkoxide formed is subsequently protonated in a workup step.[1]

Mechanism and Regioselectivity:

In an SN2 reaction, the nucleophile attacks the sterically least hindered carbon atom.[1][9] For this compound, the C1 carbon is less sterically encumbered than the C2 carbon. Therefore, strong nucleophiles will preferentially attack the C1 position.

Figure 2: SN2 ring-opening mechanism under basic/neutral conditions.

Experimental Protocol: Ring-Opening with Sodium Azide

This protocol describes a representative SN2 ring-opening reaction using sodium azide as the nucleophile.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or a mixture of ethanol and water.

-

Addition of Nucleophile: Add sodium azide (NaN₃, 1.5 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the corresponding azido alcohol.

Acid-Catalyzed Ring-Opening

In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group and activating the ring towards nucleophilic attack.[7][8] This reaction proceeds through a mechanism with significant SN1 character.

Mechanism and Regioselectivity:

Following protonation, the C-O bonds of the epoxide are weakened. The positive charge is shared between the oxygen and the two carbon atoms. The stability of the resulting partial carbocation determines the site of nucleophilic attack. The C2 carbon, being secondary and influenced by the electron-withdrawing substituent, will bear a greater degree of positive charge compared to the primary C1 carbon.[10] Consequently, even weak nucleophiles will preferentially attack the more substituted C2 carbon.[1][11]

Figure 3: Acid-catalyzed ring-opening mechanism (SN1-like).

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol outlines the acid-catalyzed ring-opening using water as the nucleophile to form a diol.

-

Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of water and a co-solvent like acetone or THF in a round-bottom flask.

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or perchloric acid (HClO₄).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically exothermic. Monitor the reaction progress by TLC.

-

Workup: Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diol. Further purification can be achieved by column chromatography if necessary.[12]

Summary of Regioselectivity

The regiochemical outcome of the ring-opening of this compound is a critical consideration for its synthetic applications. The table below summarizes the expected major product based on the reaction conditions.

| Reaction Conditions | Mechanism | Dominant Factor | Site of Nucleophilic Attack | Major Product |

| Basic or Neutral (e.g., RO⁻, CN⁻, N₃⁻) | SN2 | Steric Hindrance | C1 (less substituted) | 1-substituted-3-(2,2,2-trifluoroethoxy)-propan-2-ol |

| Acidic (e.g., H₂O/H⁺, ROH/H⁺) | SN1-like | Electronic Effects | C2 (more substituted) | 2-substituted-3-(2,2,2-trifluoroethoxy)-propan-1-ol |

Stereoselectivity

For both SN2 and acid-catalyzed mechanisms, the nucleophilic attack occurs from the side opposite to the epoxide oxygen bond.[1] This results in an inversion of configuration at the carbon atom undergoing attack. The resulting products will have a trans or anti stereochemical relationship between the newly introduced nucleophile and the hydroxyl group.

Potential Applications in Research and Drug Development

The predictable and controllable reactivity of this compound makes it a valuable building block in several areas:

-

Medicinal Chemistry: The trifluoroethoxy moiety can enhance metabolic stability and lipophilicity. The epoxide handle allows for the introduction of various functional groups to build complex molecular scaffolds for drug candidates.

-

Asymmetric Synthesis: Enantiomerically pure versions of this epoxide can be used in the synthesis of chiral compounds, such as β-amino alcohols, which are important pharmacophores.[13]

-

Polymer Chemistry: Fluorinated epoxides can be used as monomers in the synthesis of specialty polymers with unique thermal and chemical resistance properties.

Conclusion

The reactivity of the epoxide ring in this compound is a fascinating interplay of electronic and steric effects. The potent electron-withdrawing nature of the 2,2,2-trifluoroethoxy group is a key determinant of the regioselectivity in acid-catalyzed ring-opening reactions, directing nucleophiles to the more substituted C2 position. Conversely, under basic or neutral conditions, steric hindrance dominates, leading to nucleophilic attack at the less substituted C1 position. A thorough understanding of these principles allows for the rational design of synthetic strategies that leverage this versatile fluorinated building block.

References

-

Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

- Gołębiowska, J., et al. (2021). Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides. Journal of the American Chemical Society.

-

LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2020, May 30). 15.8: Opening of Epoxides. Chemistry LibreTexts. Retrieved from [Link]

-

Chemistry Stack Exchange. (2013, March 5). Regioselectivity of acid-catalyzed ring-opening of epoxides. Retrieved from [Link]

- Schafer, A. G., & Jacobsen, E. N. (n.d.).

- Dover, T. L., et al. (n.d.). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles.

-

LibreTexts. (2023, January 14). 18.7: Reactions of Epoxides- Ring-opening. Chemistry LibreTexts. Retrieved from [Link]

-

Khan Academy. (2012, September 29). Ring-opening reactions of epoxides: Strong nucleophiles [Video]. YouTube. Retrieved from [Link]

-

Oregon State University. (n.d.). Electronic Effects in Epoxide Ring Opening. Retrieved from [Link]

-

Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 1,2-epoxy-3-[2-(2-hydroxyethoxy)phenoxy]propane. Retrieved from [Link]

-

PubMed. (n.d.). Effect of electron-withdrawing substituents on the epoxide ring: an experimental and theoretical electron density analysis of a series of epoxide derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,1,1‐Trifluoro‐2,3‐epoxypropane. Retrieved from [Link]

-

ResearchGate. (n.d.). The reactions from the hydrolysis of the 1,2‐epoxy propane process. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of Electron-Withdrawing Substituents on the Epoxide Ring: An Experimental and Theoretical Electron Density Analysis of a Series of Epoxide Derivatives. Retrieved from [Link]

Sources

- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of electron-withdrawing substituents on the epoxide ring: an experimental and theoretical electron density analysis of a series of epoxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Khan Academy [khanacademy.org]

- 10. Electronic Effects in Epoxide Opening [sites.science.oregonstate.edu]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.rsc.org [pubs.rsc.org]

Solubility Profile of 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane: A Theoretical and Practical Guide

An In-depth Technical Guide for Drug Development Professionals

Abstract

1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane is a fluorinated epoxide building block of increasing interest in medicinal chemistry and materials science. Its unique combination of an epoxide functional group, an ether linkage, and a trifluoroethyl moiety imparts specific physicochemical properties that are critical for its application in synthesis and formulation. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and designing effective drug delivery systems. This guide provides a comprehensive analysis of the theoretical principles governing the solubility of this compound, a detailed, field-proven experimental protocol for its quantitative determination, and a discussion of the practical implications for researchers and drug development professionals.

Introduction: The Molecular Architecture and Its Implications

This compound is a molecule characterized by a convergence of distinct chemical functionalities. The terminal epoxide ring is a highly strained, reactive group, making it a versatile electrophilic intermediate for introducing the glycidyl ether scaffold.[1][2] The ether linkage provides flexibility, while the 2,2,2-trifluoroethoxy group significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability.

Understanding the solubility of this compound is not merely an academic exercise; it is a foundational requirement for its practical application. In chemical synthesis, the choice of solvent can dictate reaction rates, influence regioselectivity, and determine the feasibility of downstream processing.[3] For pharmaceutical development, the solubility profile is a critical determinant for formulation, bioavailability, and ultimately, therapeutic efficacy. Given the scarcity of published quantitative data for this specific molecule, this guide emphasizes predictive principles and robust experimental methodology.

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" serves as a foundational concept for predicting solubility. This principle suggests that substances with similar intermolecular forces and polarity are more likely to be miscible. An analysis of the structure of this compound allows for a reasoned prediction of its behavior in various solvent classes.

-

Molecular Polarity Analysis : The molecule possesses significant polarity arising from the carbon-oxygen bonds in the epoxide and ether functionalities, as well as the highly electronegative fluorine atoms. The lone pairs on the oxygen atoms can act as hydrogen bond acceptors. The trifluoromethyl group, while contributing to a strong dipole moment, also creates a fluorous domain that can influence interactions.

-

Solvent Classification : Organic solvents are typically categorized based on their polarity:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding.

-

Polar Aprotic Solvents (e.g., acetone, tetrahydrofuran (THF), ethyl acetate, dimethylformamide (DMF)): These solvents have significant dipole moments but lack O-H or N-H bonds.[3]

-

Nonpolar Solvents (e.g., hexane, toluene, carbon tetrachloride): These solvents have low dielectric constants and minimal dipole moments.[4][5]

-

Predicted Solubility Profile:

-

High Solubility : Expected in polar aprotic solvents like acetone, THF, ethyl acetate, and dichloromethane. These solvents can effectively solvate the polar regions of the molecule through dipole-dipole interactions.

-

Moderate to Good Solubility : Expected in polar protic solvents such as ethanol and methanol. The compound can act as a hydrogen bond acceptor, facilitating dissolution.

-

Low Solubility : Expected in nonpolar aliphatic and aromatic hydrocarbons like hexane and toluene. The significant polarity mismatch would prevent effective solvation.

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to empirical data, a rigorous experimental approach is necessary. The following protocol describes an isothermal equilibrium method, a reliable technique for determining the solubility of a solid compound in a solvent at a controlled temperature.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg precision)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a high-precision balance for gravimetric analysis)

Step-by-Step Methodology

This protocol is designed to be a self-validating system, ensuring that equilibrium is reached and measurements are accurate.

-

Preparation of Saturated Solutions :

-

Add an excess amount of this compound to a pre-weighed vial. The key is to ensure solid material remains after equilibrium, confirming saturation.

-

Using a calibrated pipette, add a precise volume (e.g., 2.00 mL) of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Repeat this process for each solvent to be tested. Prepare each in triplicate for statistical validity.

-

-

Equilibration :

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours). This duration should be sufficient to ensure the system reaches equilibrium. Causality Note: Continuous agitation is critical to maximize the surface area of the solute in contact with the solvent, accelerating the dissolution process and ensuring a true equilibrium is established.

-

-

Sample Collection and Preparation :

-

After equilibration, allow the vials to stand undisturbed in the thermostat for at least 2 hours to let undissolved solids settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for chromatographic analysis). Causality Note: Filtration is a crucial step to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility.

-

-

Quantification :

-

Gravimetric Method :

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling point until a constant weight is achieved.

-

Weigh the vial again to determine the mass of the dissolved solute.

-

Calculate the solubility in g/100 mL or mg/mL.

-

-

Chromatographic Method (e.g., HPLC) :

-

Dilute the filtered saturated solution with a known volume of a suitable mobile phase to bring the concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample and determine the concentration based on the calibration curve.

-

Back-calculate the original concentration in the saturated solution to determine solubility.

-

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Data Presentation and Expected Results

Quantitative solubility data should be organized systematically for clear comparison. The following table provides a template for presenting experimental findings.

| Solvent | Solvent Class | Polarity Index (Reichardt) | Solubility at 25 °C (mg/mL) | Observations |

| Hexane | Nonpolar | 30.9 | Expected: < 1 | |

| Toluene | Nonpolar | 33.9 | Expected: Low | |

| Dichloromethane (DCM) | Polar Aprotic | 40.7 | Expected: High | |

| Diethyl Ether | Polar Aprotic | 34.5 | Expected: High | |

| Tetrahydrofuran (THF) | Polar Aprotic | 37.4 | Expected: High | |

| Acetone | Polar Aprotic | 42.2 | Expected: High | |

| Ethyl Acetate | Polar Aprotic | 38.1 | Expected: High | |

| Acetonitrile | Polar Aprotic | 45.6 | Expected: High | |

| 2-Propanol (IPA) | Polar Protic | 48.4 | Expected: Moderate-High | |

| Ethanol | Polar Protic | 51.9 | Expected: Moderate-High | |

| Methanol | Polar Protic | 55.4 | Expected: Moderate | |

| Water | Polar Protic | 63.1 | Expected: Very Low |

Note: Polarity index values are from established literature to provide a quantitative measure for comparison.[6]

Conclusion and Practical Implications

While specific experimental data for this compound remains to be widely published, a strong predictive framework based on its molecular structure suggests high solubility in common polar aprotic and chlorinated organic solvents, and limited solubility in nonpolar hydrocarbons. This guide provides a robust, step-by-step protocol for researchers to generate this critical data reliably. The resulting solubility profile will directly inform solvent selection for chemical synthesis, enabling higher yields and easier purifications, and will be an indispensable dataset for formulation scientists in the pharmaceutical industry working to advance new chemical entities from the bench to the clinic.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

New Jersey Department of Health. (2007). 1,2-EPOXY-3-ETHOXY- PROPANE HAZARD SUMMARY. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Epoxy-3-(propenyloxy)propane. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of the rigid epoxy polymers in various solvents. Retrieved from [Link]

-

PubChem. (n.d.). Captopril. Retrieved from [Link]

-

ChemBK. (n.d.). Captopril API. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1,2,3,3-Hexafluoro-3-(2,2,2-trifluoroethoxy)propane. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Ultrasonication-assisted rapid determination of epoxide values in polymer mixtures containing epoxy resin. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A Ranolazine Intermediate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,2-epoxy-3-[2-(2-hydroxyethoxy)phenoxy]propane. Retrieved from [Link]

-

ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Captopril (CAS 62571-86-2). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,1,1‐Trifluoro‐2,3‐epoxypropane. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

ACG Publications. (2009). Synthesis of 2,3-epoxy-1-phenyl-3-aryl-1-propanone by combination of phase transfer catalyst and ultrasound irradiation. Retrieved from [Link]

- European Patent Office. (n.d.). Solvent system and epoxy resin composition.

Sources

- 1. 1,2-EPOXY-3-ETHOXYPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. 1,2-EPOXY-3,3,3-TRICHLOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]

- 4. www1.chem.umn.edu [www1.chem.umn.edu]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Reagents & Solvents [chem.rochester.edu]

A Comprehensive Technical Review of Trifluoroethoxylated Epoxy Compounds: Synthesis, Properties, and Advanced Applications

Executive Summary

The strategic incorporation of fluorine into polymer backbones has consistently yielded materials with exceptional properties. This guide focuses on a specific, high-value class: trifluoroethoxylated epoxy compounds. By introducing the 2,2,2-trifluoroethoxy (-OCH₂CF₃) group into epoxy resin structures, a unique combination of low dielectric constant, pronounced hydrophobicity, and high thermal stability is achieved. These characteristics are driven by the intrinsic properties of the carbon-fluorine bond—its high energy, low polarizability, and the large free volume imparted by the trifluoromethyl (CF₃) group.[1] This technical whitepaper provides a detailed literature review for researchers and drug development professionals, covering the synthesis, fundamental physicochemical properties, and cutting-edge applications of these advanced materials, moving from theoretical principles to practical, field-proven methodologies.

Rationale and Significance

Standard epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA), are ubiquitous in adhesives, coatings, and composites due to their excellent mechanical strength, adhesion, and chemical resistance.[2] However, the demands of advanced technologies—particularly in aerospace, telecommunications, and microelectronics—require performance characteristics that conventional epoxies cannot meet.[3] Key limitations include a relatively high dielectric constant, which is detrimental for high-frequency signal integrity, and significant moisture absorption, which can degrade electrical and mechanical properties over time.[4][5]

The introduction of trifluoroethoxy groups directly addresses these shortcomings. The strong electronegativity of fluorine atoms and the low polarizability of the C-F bond significantly reduce the overall dielectric constant of the cured resin network.[1][6] Furthermore, the fluorinated moieties create a low-energy, hydrophobic surface, drastically reducing water absorption and improving environmental resistance.[7][8] This guide synthesizes the current state of knowledge on these materials, providing a foundational understanding for their further development and application.

Core Synthesis Strategies

The most prevalent method for synthesizing trifluoroethoxylated epoxy compounds involves the nucleophilic addition of 2,2,2-trifluoroethanol to an epoxide, typically epichlorohydrin, under basic conditions. This process, a variation of the Williamson ether synthesis, is robust and scalable.

Causality in Synthesis Design:

-

Choice of Base: Strong bases like sodium hydroxide or potassium hydroxide are used to deprotonate the weakly acidic 2,2,2-trifluoroethanol, forming the highly nucleophilic trifluoroethoxide anion.[9] The choice between NaOH and KOH can influence yield; NaOH has been shown to decrease the rate of hydrolytic side reactions of the epoxide ring, potentially increasing the yield of the desired glycidyl ether.[9]

-

Phase Transfer Catalysis: To overcome the immiscibility of the aqueous base and the organic reactants, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) is often employed. The PTC facilitates the transport of the hydroxide or alkoxide anion into the organic phase, dramatically accelerating the reaction rate and improving efficiency.

-

Reaction Control: The reaction is highly exothermic. Temperature control is critical to prevent unwanted polymerization of epichlorohydrin and to minimize side reactions. The reaction is typically run at moderate temperatures (50-70°C).[5]

Diagram: Synthesis Mechanism of 2,2,2-Trifluoroethyl Glycidyl Ether

The following diagram illustrates the key steps in the base-catalyzed synthesis.

Caption: Base-catalyzed synthesis of 2,2,2-trifluoroethyl glycidyl ether.

Detailed Experimental Protocol: Synthesis of 2,2,2-Trifluoroethyl Glycidyl Ether (TFGE)

This protocol is a representative example based on methodologies described in the literature.[9][10]

-

Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Reagent Charging: Charge the flask with 2,2,2-trifluoroethanol (1.0 mol), epichlorohydrin (1.2 mol), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.02 mol).

-

Initiation: Begin vigorous stirring and heat the mixture to 60°C.

-

Base Addition: Slowly add a 50% aqueous solution of sodium hydroxide (1.1 mol) dropwise via the dropping funnel over a period of 2 hours.

-

Causality: Slow addition is crucial to control the exothermic reaction and prevent a rapid temperature increase, which could lead to uncontrolled side reactions.

-

-

Reaction: After the addition is complete, maintain the reaction mixture at 60-65°C for an additional 3-5 hours until TLC or GC analysis indicates the consumption of the starting alcohol.[9]

-

Workup: Cool the reaction mixture to room temperature. Add 200 mL of deionized water and 200 mL of diethyl ether. Transfer the mixture to a separatory funnel, shake, and allow the layers to separate.

-

Extraction: Collect the organic layer. Wash the organic layer sequentially with 100 mL of 5% HCl solution, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

-

Causality: The acid wash neutralizes any remaining NaOH, the bicarbonate wash removes acidic impurities, and the brine wash removes residual water.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain the pure 2,2,2-trifluoroethyl glycidyl ether.

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹⁹F NMR, and FT-IR spectroscopy.

Physicochemical Properties and Structure-Property Relationships

The introduction of the trifluoroethoxy group imparts a unique and highly desirable set of properties to the resulting epoxy thermosets.

Dielectric Performance

A primary driver for the development of fluorinated epoxies is the need for low-dielectric-constant (low-k) materials for advanced electronics.[11] Cured trifluoroethoxylated epoxy resins consistently demonstrate lower dielectric constants (Dk) and dissipation factors (Df) compared to their non-fluorinated counterparts.[1][7]

-

Mechanism: This improvement stems from two key factors. First, the C-F bond has very low electronic polarizability.[12] Second, the bulky -CF₃ group increases the fractional free volume within the polymer network, which reduces the density of polarizable groups and further decreases the dielectric constant.[1] Studies have shown that DDM-cured resins with two -CF₃ substitutions can exhibit a dielectric constant as low as 2.55 at 1 MHz, a significant reduction from the typical 3.2-3.6 range of DGEBA systems.[7]

Thermal and Mechanical Properties

Contrary to some fluorinated systems where high fluorine content can compromise thermomechanical properties, trifluoroethoxylated epoxies often exhibit excellent performance.[13]

-

Thermal Stability: These resins show high glass transition temperatures (Tg), often in the range of 140-180°C, and high thermal decomposition temperatures (Td), with 5% weight loss typically occurring above 370°C.[1][14] The high C-F bond energy contributes to this intrinsic stability.

-

Mechanical Strength: The mechanical properties, such as flexural strength and fracture toughness, are often comparable or even superior to standard DGEBA systems.[6][7] This indicates that the incorporation of the trifluoroethoxy group does not disrupt the formation of a robust, highly cross-linked network.

Hydrophobicity and Chemical Resistance

The low surface energy of fluorinated chains leads to pronounced hydrophobicity.[8]

-

Water Repellency: Cured resins exhibit high water contact angles, often exceeding 100°, and significantly reduced water absorption (e.g., as low as 0.49%).[7][12] This is critical for applications in humid environments, as moisture ingress can severely degrade the dielectric properties and dimensional stability of electronic components.

-

Chemical Inertness: The inherent strength and stability of the C-F bond provide excellent resistance to a wide range of chemicals and solvents, making these materials suitable for protective coatings in harsh environments.[15][16]

Data Summary: Property Comparison of Epoxy Systems

| Property | Standard DGEBA/DDM | Trifluoroethoxylated Epoxy (Representative) | Reference(s) |

| Dielectric Constant (Dk @ 1 MHz) | ~3.2 - 3.6 | ~2.5 - 3.0 | [6][7] |

| Dissipation Factor (Df @ 1 MHz) | ~0.020 | < 0.016 | [7] |

| Glass Transition Temp. (Tg) | ~150 - 170 °C | ~140 - 180 °C | [12][14] |

| 5% Weight Loss Temp. (Td) | ~350 °C | > 370 °C | [1] |

| Water Absorption (24h immersion) | ~1.0 - 2.0 % | < 0.5 - 0.9 % | [7][8] |

| Water Contact Angle | ~70 - 80° | > 100° | [7][12] |

Characterization Workflow

A systematic characterization workflow is essential to validate the synthesis and quantify the performance of new trifluoroethoxylated epoxy compounds. This process ensures both structural integrity and functional performance.

Diagram: Experimental Characterization Workflow

Caption: Logical workflow for the characterization of novel epoxy resins.

Key Applications

The unique property profile of trifluoroethoxylated epoxy resins makes them enabling materials for several high-tech sectors.

-

High-Frequency Electronics: Their primary application is in the fabrication of printed circuit boards (PCBs) and substrates for 5G telecommunications, data centers, and radar systems.[4] The low Dk and Df values minimize signal delay and loss, ensuring high-speed signal integrity.

-

Microelectronic Packaging: As encapsulants and underfill materials, they protect delicate semiconductor chips from moisture, thermal stress, and corrosion, enhancing device reliability and lifespan.[5]

-

Aerospace and Automotive Composites: When used as a matrix for carbon or glass fiber composites, they produce lightweight materials with excellent thermal stability and resistance to harsh fluids (e.g., jet fuel, de-icing fluids), making them suitable for structural components and engine parts.[3][17]

-

Hydrophobic and Anti-Fouling Coatings: Their low surface energy and chemical inertness are leveraged in protective coatings for marine applications, optical components, and architectural surfaces to repel water, oil, and dirt.[18]

Challenges and Future Outlook

Despite their exceptional performance, the widespread adoption of trifluoroethoxylated epoxy compounds faces two main challenges: cost and processability. The synthesis of fluorinated monomers is often more complex and expensive than that of their hydrocarbon counterparts.[13] Additionally, the viscosity and curing kinetics of some fluorinated formulations may require adjustments to existing manufacturing processes.

Future research is likely to focus on:

-

Cost-Effective Synthesis Routes: Developing more efficient catalytic systems and exploring bio-based feedstocks to reduce manufacturing costs.

-

Hybrid Systems: Blending trifluoroethoxylated epoxies with conventional resins or nanofillers (e.g., fluorinated graphene) to create composites that balance cost and performance.[19][20]

-